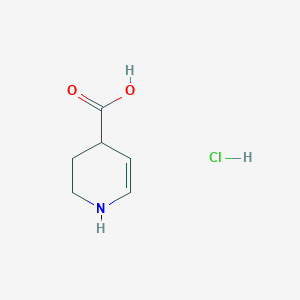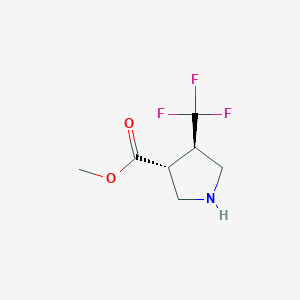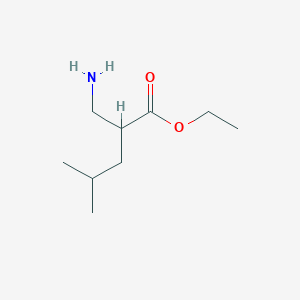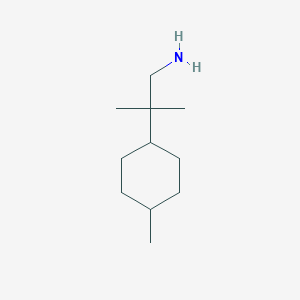
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl groups and an amine group
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine typically involves several steps. One common method includes the alkylation of cyclohexanone with methyl iodide to form 4-methylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield the desired amine compound .
Analyse Chemischer Reaktionen
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-(4-methylcyclohexyl)propan-1-amine can be compared with other similar compounds, such as:
2-(4-Methylcyclohexyl)propan-2-ol: This compound has a similar cyclohexane ring structure but contains a hydroxyl group instead of an amine group.
1-Methylcyclohexene: This compound is a cyclohexene derivative with a methyl group, differing in its unsaturated ring structure.
Eigenschaften
Molekularformel |
C11H23N |
|---|---|
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
2-methyl-2-(4-methylcyclohexyl)propan-1-amine |
InChI |
InChI=1S/C11H23N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h9-10H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
PHUHGAKQBFPMRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



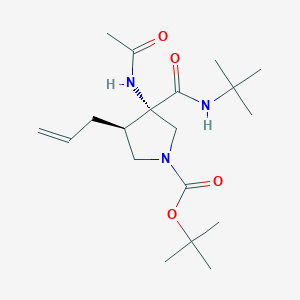
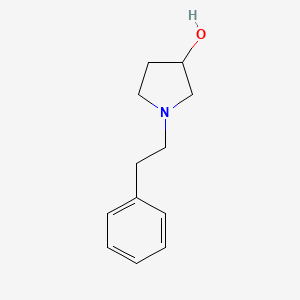
![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
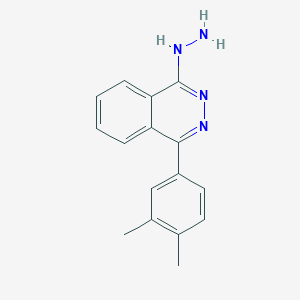
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
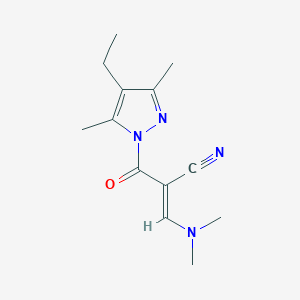
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
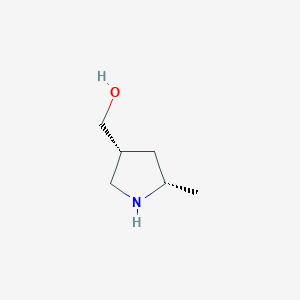
![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
